molecular formula C9H19N3O3 B12768237 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate CAS No. 96804-68-1

3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate

Cat. No.: B12768237
CAS No.: 96804-68-1
M. Wt: 217.27 g/mol
InChI Key: JYIZWQRMQMCBOT-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate is a complex organic compound with a unique structure that includes a carbamoylhydrazino group and a methylpropionate moiety

Properties

CAS No.

96804-68-1

Molecular Formula

C9H19N3O3

Molecular Weight

217.27 g/mol

IUPAC Name

methyl 3-[dimethylamino(methylcarbamoyl)amino]-2-methylpropanoate

InChI

InChI=1S/C9H19N3O3/c1-7(8(13)15-5)6-12(11(3)4)9(14)10-2/h7H,6H2,1-5H3,(H,10,14)

InChI Key

JYIZWQRMQMCBOT-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C(=O)NC)N(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate typically involves multiple steps, starting with the preparation of the carbamoylhydrazino group. This can be achieved through the reaction of hydrazine with a suitable carbamate precursor under controlled conditions. The resulting intermediate is then reacted with 2-methylmethylpropionate in the presence of a catalyst to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with nucleophiles.

Scientific Research Applications

3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate involves its interaction with specific molecular targets and pathways. The carbamoylhydrazino group can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their structure and function. The methylpropionate moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylpropionate: A closely related compound with a similar structure but different functional groups.

    2,2-Dimethyl-1-methylcarbamoylhydrazino-2-methylpropionate: Another similar compound with variations in the positioning of functional groups.

Uniqueness

3-(2,2-Dimethyl-1-methylcarbamoylhydrazino)-2-methylmethylpropionate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

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